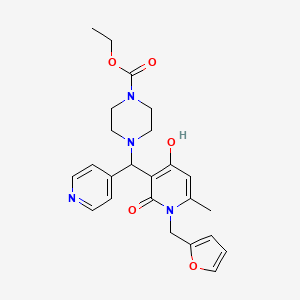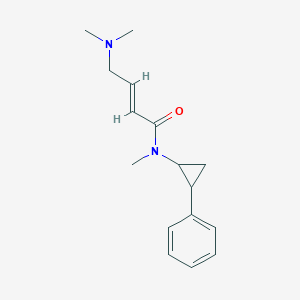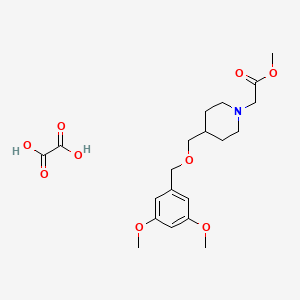![molecular formula C18H16N4O3 B2962065 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate CAS No. 866137-41-9](/img/structure/B2962065.png)
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate” is a chemical compound with the molecular weight of 336.35 .
Synthesis Analysis
The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16N4O3/c1-11-4-3-5-13 (8-11)18 (24)25-7-6-15-12 (2)21-16-14 (9-19)10-20-22 (16)17 (15)23/h3-5,8,10,21H,6-7H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Scientific Research Applications of 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate
Catalyst-Free Synthesis in Medicinal Chemistry: The compound is utilized in the catalyst-free Biginelli-type synthesis of functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. This method is significant for medicinal chemistry as it allows for the creation of diverse compounds without the need for a catalyst, simplifying the process and potentially reducing costs .
Bone Morphogenetic Protein Receptor Inhibitors: Within the realm of pharmaceuticals, derivatives of this compound have been identified as scaffolds in the synthesis of drugs like dorsomorphin. These drugs serve as bone morphogenetic protein receptor inhibitors, which are useful for treating conditions such as anemia, muscular dystrophy, and atherosclerosis .
c-AMP Phosphodiesterase Inhibitory Activity: The compound’s derivatives exhibit c-AMP phosphodiesterase inhibitory activity. This is crucial for the development of treatments for diseases where cyclic AMP signaling plays a pivotal role, such as certain types of cancer and heart failure .
Tyrosine Kinase Inhibitors: Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells, and inhibitors of these enzymes are important in the treatment of cancers. Derivatives of this compound have been recognized as tyrosine kinase inhibitors, highlighting their potential in cancer therapy .
Mimics of Calcium Channel Blockers: The compound’s framework behaves as potent mimics of Hantzsch 1,4-dihydropyridine calcium channel blockers. These are important for the development of cardiovascular drugs, particularly those used to treat hypertension and arrhythmias .
KATP Channel Openers: Related pyrazolo[5,1-b]quinazolines, which can be synthesized from derivatives of this compound, have been found to be potent K_ATP channel openers. These are explored for their potential in treating conditions like type 2 diabetes by modulating insulin release .
Combinatorial Chemistry for Drug Discovery: The structure of this compound is well-suited for combinatorial chemistry, which is a method used to rapidly synthesize a large number of different compounds and screen them for potential pharmaceutical applications .
Anti-Inflammatory and Antioxidant Properties: Compounds containing the thiophene moiety, which is structurally related to the compound , have been reported to possess anti-inflammatory and antioxidant properties. This suggests that derivatives of this compound may also be explored for similar therapeutic effects .
properties
IUPAC Name |
2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-4-3-5-13(8-11)18(24)25-7-6-15-12(2)21-16-14(9-19)10-20-22(16)17(15)23/h3-5,8,10,20H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFINLCGWNZCADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCC2=C(N=C3C(=CNN3C2=O)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2961984.png)
![2-Chloro-1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)propan-1-one](/img/structure/B2961985.png)
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2961986.png)
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2961987.png)
![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2961988.png)
![N-isopropyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2961991.png)


![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961998.png)
![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2961999.png)

![N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2962003.png)
